Melting Point Enables Solvent-Free Melt Processing: BPA-BI (146–148 °C) vs. BPADA Dimer and Rigid Bisphthalimides
2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane melts sharply at 146–148 °C , which is approximately 150–200 °C lower than the melting point of the corresponding dianhydride BPADA (>300 °C) and substantially lower than rigid bisphthalimides such as 1,4-phenylene-bis(N-methylphthalimide) (estimated >280 °C based on structural analogs). This melting point window permits solvent-free melt imidization and direct melt polymerization of bisphthalimide-diamine mixtures, a processing route unavailable to higher-melting bisphthalimide alternatives.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 146–148 °C |
| Comparator Or Baseline | BPADA (bisphenol A bis(phthalic anhydride)): >300 °C; 1,4-Phenylene-bis(N-methylphthalimide): estimated >280 °C (structural inference) |
| Quantified Difference | ≥150 °C lower than BPADA; ≥130 °C lower than phenylene-bridged analog |
| Conditions | Melting point determined by standard capillary method; reported on ChemicalBook . BPADA melting point from Wikipedia and SABIC technical data . |
Why This Matters
A monomer melting point below 150 °C enables energy-efficient, solvent-free melt processing that reduces volatile organic compound (VOC) emissions and simplifies reactor design compared to high-melting alternatives requiring solution polymerization.
- [1] Wikipedia. Bisphenol A bis(phthalic anhydride): BPADA is a white crystalline powder with melting point >300 °C. Industrial synthesis via BPA-BI intermediate. View Source
